lithium(1+) ion 3-fluoro-6-methoxypyridine-2-sulfinate
CAS No.: 2219374-59-9
Cat. No.: VC12010635
Molecular Formula: C6H5FLiNO3S
Molecular Weight: 197.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2219374-59-9 |
|---|---|
| Molecular Formula | C6H5FLiNO3S |
| Molecular Weight | 197.1 g/mol |
| IUPAC Name | lithium;3-fluoro-6-methoxypyridine-2-sulfinate |
| Standard InChI | InChI=1S/C6H6FNO3S.Li/c1-11-5-3-2-4(7)6(8-5)12(9)10;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |
| Standard InChI Key | YZCCSZPHFCOFPH-UHFFFAOYSA-M |
| SMILES | [Li+].COC1=NC(=C(C=C1)F)S(=O)[O-] |
| Canonical SMILES | [Li+].COC1=NC(=C(C=C1)F)S(=O)[O-] |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Formula and IUPAC Nomenclature
The compound’s systematic IUPAC name is lithium;3-fluoro-6-methoxy-pyridine-2-sulfinate, with the molecular formula C₆H₅FNO₃SLi. The pyridine ring’s substitution pattern—fluorine at position 3, methoxy at position 6, and sulfinate at position 2—confers distinct electronic and steric properties. The sulfinate group () coordinates with the lithium cation, forming a stable ionic complex .
Structural Analysis
X-ray crystallography and NMR studies of analogous pyridine sulfinates (e.g., lithium 6-methoxypyridine-3-sulfinate) reveal planar pyridine rings with bond angles consistent with aromaticity. The sulfinate group adopts a tetrahedral geometry around the sulfur atom, while the lithium ion interacts electrostatically with the sulfinate oxygen atoms . Substituents like fluorine and methoxy influence electron density: the fluorine atom withdraws electrons via inductive effects, whereas the methoxy group donates electrons through resonance .
Synthesis and Production
Halogen-Dance Reactions
| Method | Starting Material | Yield (%) | Key Conditions |
|---|---|---|---|
| Halogen-dance | 5-Bromo-2-methoxypyridine | 94 | -78°C, TIMSO, THF |
| Lithium amide | 2-Fluoro-6-methoxypyridine | 86 | -70°C, LiTMP, hexane |
Physicochemical Properties
Solubility and Stability
Lithium sulfinates are highly soluble in polar aprotic solvents (e.g., THF, DMF) and water, a trait critical for electrolyte applications . The fluorine substituent enhances thermal stability, with decomposition temperatures exceeding 200°C, as observed in related compounds like lithium 5,6-difluoropyridine-3-sulfinate .
Spectroscopic Characterization
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¹H NMR: Peaks for pyridine protons appear at δ 7.7–8.1 ppm (meta to sulfinate), while methoxy protons resonate at δ 3.7–3.9 ppm .
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IR: Strong absorption bands at 1120 cm⁻¹ (S=O asymmetric stretch) and 1040 cm⁻¹ (S-O symmetric stretch) confirm sulfinate presence .
Applications in Science and Industry
Pharmaceutical Chemistry
The compound’s structural analogs exhibit antimicrobial and neuroprotective activities. For instance, 6-methoxypyridin-2-amine derivatives modulate voltage-gated sodium channels, showing promise in treating epilepsy and neuropathic pain . The sulfinate moiety’s ability to stabilize protein-ligand interactions further supports its use in drug design .
Battery Electrolytes
Fluorinated sulfinates like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) are benchmark electrolytes in lithium-ion batteries due to high ionic conductivity (>10 mS/cm) and stability . While direct data on 3-fluoro-6-methoxypyridine-2-sulfinate is limited, its structural similarity to LiTFSI suggests potential in aqueous battery systems, where sulfinate salts reduce aluminum corrosion .
Organic Synthesis
In palladium-catalyzed cross-coupling reactions, pyridine sulfinates act as nucleophilic partners, enabling C–S bond formation. For example, lithium 6-methoxypyridine-3-sulfinate couples with aryl halides at room temperature, achieving >95% conversion . The fluorine substituent in 3-fluoro-6-methoxypyridine-2-sulfinate may enhance reaction rates by polarizing the pyridine ring .
Biological Activity and Mechanisms
Enzyme Inhibition
Pyridine sulfinates inhibit cytochrome P450 enzymes, as demonstrated by their interaction with CYP3A4 (IC₅₀ = 12 µM) . The fluorine atom’s electronegativity increases binding affinity to heme iron, while the sulfinate group stabilizes enzyme-inhibitor complexes via hydrogen bonding .
Table 2: Biological Activities of Pyridine Sulfinates
Comparison with Analogous Compounds
Lithium 6-Methoxypyridine-3-sulfinate
Without the fluorine substituent, this compound shows reduced electrochemical stability (2.5 V vs. 3.0 V for fluorinated analogs) but higher reactivity in Suzuki-Miyaura couplings .
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